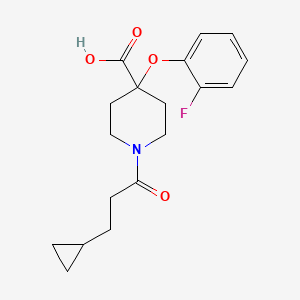
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic transmission and potential therapeutic effects.
Wirkmechanismus
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid works by inhibiting GABA transaminase, the enzyme responsible for breaking down GABA in the brain. By increasing the concentration of GABA, this compound enhances GABAergic transmission and promotes inhibitory neurotransmission. This leads to a reduction in neuronal excitability and potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of GABA in the brain and enhance GABAergic transmission. This leads to a reduction in neuronal excitability and potential therapeutic effects in various neurological and psychiatric disorders. In addition, this compound has been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, making it a selective and potentially safer treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase. Its ability to enhance GABAergic transmission also makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, this compound has some limitations, including its relatively short half-life and potential for off-target effects at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is its potential as a treatment for Angelman syndrome, which has shown promising results in animal models. In addition, further studies are needed to investigate the potential therapeutic effects of this compound in other neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction. Finally, the development of more selective and longer-lasting GABA transaminase inhibitors could lead to improved therapeutic options for these disorders.
Synthesemethoden
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-cyclopropylpropanoic acid with 2-fluorophenol, followed by the formation of a piperidine ring and subsequent carboxylation. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Its ability to enhance GABAergic transmission has been shown to have beneficial effects in animal models of epilepsy, anxiety, and addiction. In addition, this compound has been investigated as a potential treatment for Angelman syndrome, a genetic disorder that affects the nervous system.
Eigenschaften
IUPAC Name |
1-(3-cyclopropylpropanoyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c19-14-3-1-2-4-15(14)24-18(17(22)23)9-11-20(12-10-18)16(21)8-7-13-5-6-13/h1-4,13H,5-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDAMYTVIRTFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5345976.png)
![4-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5345977.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5345985.png)

![1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide](/img/structure/B5345997.png)
![1-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5346002.png)

![6-ethyl-2-methyl-N-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5346015.png)
![ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate](/img/structure/B5346017.png)
![3-(hexylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5346020.png)
![N-(2-{[(benzylamino)sulfonyl]amino}ethyl)acetamide](/img/structure/B5346029.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5346043.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5346060.png)